3CL protease (Mpro) inhibitor M3
Description
The SARS-CoV-2 3CL protease (3CLpro/Mpro) is a cysteine protease essential for viral replication, cleaving polyproteins into functional non-structural proteins. Its conserved substrate-binding pockets across coronaviruses make it a prime therapeutic target. Among the inhibitors targeting this enzyme, compound 13b, GC376, PF-00835231, and TG-0205221 have emerged as key candidates with distinct structural and mechanistic profiles .
Properties
Molecular Formula |
C19H18N14O2 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N'-(pyridin-4-ylmethylideneamino)-4-[[[4-[N'-(pyridin-4-ylmethylideneamino)carbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C19H18N14O2/c20-16(28-26-9-12-1-5-22-6-2-12)14-18(32-34-30-14)24-11-25-19-15(31-35-33-19)17(21)29-27-10-13-3-7-23-8-4-13/h1-10H,11H2,(H2,20,28)(H2,21,29)(H,24,32)(H,25,33) |
InChI Key |
RKERUHFQUMGLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=NN=C(C2=NON=C2NCNC3=NON=C3C(=NN=CC4=CC=NC=C4)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3CL protease (Mpro) inhibitor M3 typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its binding affinity to the protease. Common synthetic routes may involve solid-phase peptide synthesis (SPPS) and solution-phase synthesis, utilizing reagents such as coupling agents (e.g., HATU, DIC) and protecting groups (e.g., Fmoc, Boc) to ensure selective reactions .
Industrial Production Methods: Industrial production of 3CL protease (Mpro) inhibitor M3 would likely scale up the laboratory synthesis methods, employing large-scale reactors and automated synthesis platforms. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3CL protease (Mpro) inhibitor M3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles or electrophiles, depending on the specific reaction.
Major Products: The major products formed from these reactions would depend on the specific functional groups present in the inhibitor and the reaction conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3CL protease (Mpro) inhibitor M3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and protein-ligand interactions.
Biology: Helps in understanding viral replication mechanisms and the role of proteases in cellular processes.
Medicine: Potential therapeutic agent for treating coronavirus infections, including COVID-19.
Industry: Utilized in the development of antiviral drugs and diagnostic assays
Mechanism of Action
The mechanism of action of 3CL protease (Mpro) inhibitor M3 involves binding to the active site of the 3CL protease, thereby blocking its ability to cleave the viral polyprotein. This inhibition prevents the formation of essential viral components, effectively halting viral replication. The inhibitor interacts with the cysteine-histidine catalytic dyad at the active site, forming a stable complex that renders the protease inactive .
Comparison with Similar Compounds
Comparative Analysis of 3CL Protease Inhibitors
Binding Affinity and Key Residue Interactions
Compound 13b :
- Binding Free Energy : Exhibits higher enthalpy and binding free energy than clinically approved drugs like chloroquine and hydroxychloroquine, indicating superior affinity .
- Key Residues : Interacts with MET 165, HIE 163, HIE 164, CYS 145, and ASN 142 via charge interactions. MET 165 forms strong hydrophobic interactions, contributing to its stability .
- Mechanism : Dominated by charge interactions (e.g., HIE 163 and CYS 145), unlike van der Waals forces in chloroquine .
GC376 and Coronastat :
- Potency : GC376 (IC50 = 0.5–2 µM) is a positive control in enzymatic assays . Its optimized derivative, coronastat, achieves <10 nM potency against SARS-CoV-2 3CLpro and blocks viral replication in human cells .
- Structural Insight : Co-crystal structures confirm pan-coronavirus activity, targeting conserved substrate pockets .
PF-00835231 :
TG-0205221 :
Compound 9 (SMAI) :
- Dual Inhibition : Targets both 3CLpro (Ki = 9 nM) and human cathepsin L (Ki = 22 nM) via a δ-lactol mechanism .
Structural and Functional Comparisons
| Inhibitor | Target Residues | Mechanism | Potency (Ki/IC50) | Selectivity Notes |
|---|---|---|---|---|
| 13b | MET 165, HIE 163, CYS 145 | Charge interactions | N/A | Superior to chloroquine analogs |
| GC376 | Conserved substrate pockets | Covalent binding | IC50 ~0.5–2 µM | Broad-spectrum activity |
| Coronastat | Active site (co-crystal) | Optimized GC376 scaffold | <10 nM | Pan-coronavirus efficacy |
| PF-00835231 | Catalytic dyad | Phosphate prodrug delivery | EC50 (cell-based) | Synergy with remdesivir |
| TG-0205221 | Substrate-binding pocket | Non-covalent inhibition | Ki = 53 nM | Reduces HCoV-229E titer |
| Compound 9 | S1/S2 subsites | δ-lactol formation | Ki = 9 nM | Dual 3CLpro/cathepsin L target |
Clinical and Preclinical Advantages
- 13b vs. Chloroquine Analogs : Chloroquine primarily interacts with MET 165, GLN 189, and MET 49 via van der Waals forces, while hydroxychloroquine targets CYS 145 and ASN 142 with weaker hydrophobic interactions. This explains 13b’s stronger binding .
- Pan-Coronavirus Potential: Coronastat and TG-0205221 show activity against SARS-CoV, MERS-CoV, and HCoV-229E, critical for future pandemic preparedness .
- Prodrug Strategies : PF-07304814 enhances bioavailability of PF-00835231, addressing pharmacokinetic limitations of earlier inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
